(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid
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Overview
Description
(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a chlorophenyl group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereochemistry of the amino acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the chlorophenyl group can produce phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenyl-3-methylbutanoic acid: Lacks the chlorine atom, which can affect its reactivity and interactions.
(2S)-2-amino-3-(4-fluorophenyl)-3-methylbutanoic acid: Contains a fluorine atom instead of chlorine, which can alter its chemical properties and biological activity.
Uniqueness
The presence of the chlorine atom in (2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid makes it unique compared to its analogs. This chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853687-23-7 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,9(13)10(14)15)7-3-5-8(12)6-4-7/h3-6,9H,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
TZSCJPSLYRHRKB-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)Cl)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(C(=O)O)N |
Origin of Product |
United States |
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